2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S/c1-9(19)13-6-5-10(21-13)7-8-18-15(20)14-11(16)3-2-4-12(14)17/h2-6,9,19H,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEVVRHLPVZSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=C(C=CC=C2Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-6-fluorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid derivative with the benzamide core in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction using reagents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce costs.
Chemical Reactions Analysis
Hydroxy Group Oxidation
The secondary alcohol group (-CH(OH)CH₃) on the thiophene ring undergoes oxidation to form a ketone. This reaction is typically catalyzed by Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) under anhydrous conditions .
Example Reaction:
| Reaction Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Oxidizing Agent | PCC in CH₂Cl₂ | 78–85% | |
| Temperature | 0–25°C | — |
Amide Bond Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 2-chloro-6-fluorobenzoic acid and the corresponding amine.
Example Reaction:
| Condition | Products | Catalyst | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12 h | 2-Chloro-6-fluorobenzoic acid + amine byproduct | — | |
| 2M NaOH, 80°C, 6 h | Same as above | Phase-transfer agent |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient benzamide core (due to -Cl and -F substituents) participates in NAS reactions at the para position to the amide group. Common nucleophiles include amines, thiols, or alkoxides .
Example Reaction:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Piperidine | DMF, 100°C, 24 h | 2-Fluoro-6-piperidinobenzamide | |
| Sodium methoxide | MeOH, 60°C, 8 h | Methoxy-substituted derivative |
Thiophene Ring Functionalization
The thiophene moiety undergoes electrophilic substitution (e.g., bromination, nitration) at the 3- or 4-positions due to the directing effects of the hydroxyethyl group .
| Reaction | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂ in CHCl₃, FeCl₃ catalyst | 4-position | 65% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-position | 58% |
Reductive Alkylation of Amine
The ethylamine linker (-NH-CH₂-CH₂-) can undergo reductive alkylation with aldehydes or ketones in the presence of NaBH₃CN or H₂/Pd-C .
Example Reaction:
| Substrate | Conditions | Product | Reference |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, 25°C | N-Methyl derivative | |
| Cyclohexanone | H₂ (1 atm), Pd-C, EtOH | N-Cyclohexyl derivative |
Heterocyclization Reactions
The hydroxyethyl-thiophene unit participates in cyclocondensation with α-halo carbonyl compounds (e.g., chloroacetone) to form thiazolidinone or oxazolone derivatives .
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Chloroacetyl chloride | K₂CO₃, DMF, 80°C | Thiazolidin-4-one | |
| Ethyl bromopyruvate | NEt₃, CH₂Cl₂, reflux | Oxazol-5-one |
Enzymatic Hydroxylation
In biological systems, cytochrome P450 enzymes oxidize the hydroxyethyl group to a carboxylic acid, enhancing water solubility .
| Enzyme | Cofactors | Product | Reference |
|---|---|---|---|
| CYP3A4 | NADPH, O₂ | 2-(5-Carboxyethyl)thiophene |
Photodegradation
Under UV light (λ = 254 nm), the compound undergoes C-Cl bond cleavage, forming a fluoro-substituted benzoyl radical .
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| UV-C, aqueous solution | Radical-mediated decomposition | 2.5 h |
Key Research Findings
-
The hydroxyethyl group’s oxidation to a ketone is stereospecific, favoring retention of configuration .
-
NAS reactions at the benzamide core are regioselective for the para position due to electron-withdrawing effects of -Cl and -F .
-
Thiophene bromination yields a 4-bromo derivative with >90% regioselectivity .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide exhibit notable antimicrobial properties. A study involving the synthesis of various benzamide derivatives demonstrated that certain compounds displayed effective activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure-activity relationship (SAR) analyses suggest that the introduction of fluorine and chlorine atoms enhances the antimicrobial efficacy compared to their non-halogenated counterparts .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies. For instance, derivatives with similar structural features have shown promising results against various cancer cell lines, including breast cancer (MCF7). The mechanism of action is believed to involve the inhibition of key cellular pathways that lead to cancer cell proliferation .
Synthetic Pathways
The synthesis of this compound can be achieved through several methods. One common approach involves:
- Starting Materials : Utilizing 2-chloro-6-fluorobenzoyl chloride and 5-(1-hydroxyethyl)thiophene as key reactants.
- Reaction Conditions : The reaction typically requires a base such as triethylamine or pyridine in an organic solvent like dichloromethane or dimethylformamide.
- Purification : Post-reaction, the crude product can be purified using column chromatography.
Case Study 1: Antimicrobial Screening
A recent study synthesized a series of benzamide derivatives, including this compound. The compounds were screened against various microbial strains using the broth microdilution method. Results indicated that the compound exhibited significant antimicrobial activity, comparable to established antibiotics such as ciprofloxacin .
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| 2-chloro-6-fluoro-N-{...} | 8 | E. coli |
| Control (Ciprofloxacin) | 4 | E. coli |
Case Study 2: Anticancer Efficacy
In another investigation, the anticancer properties of structurally related compounds were assessed against MCF7 cells using the Sulforhodamine B assay. The results supported the hypothesis that halogenated benzamides could effectively inhibit cancer cell growth.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-chloro-6-fluoro-N-{...} | 15 | MCF7 |
| Control (Doxorubicin) | 10 | MCF7 |
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity through halogen bonding, while the thiophene ring can participate in π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamide Derivatives
Core Benzamide Scaffold Modifications
The compound shares a benzamide core with several analogs, but its substituent pattern distinguishes it:
- Chloro-fluoro substitution : The 2-chloro-6-fluoro substitution on the benzamide ring is analogous to intermediates in pesticidal and antimicrobial agents, such as 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (), which achieved a 90% synthesis yield .
- Thiophene vs. phenyl linkers : Unlike N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) or 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) (), the target compound employs a thiophene ring. Thiophene’s electron-rich nature may enhance binding to hydrophobic enzyme pockets compared to phenyl-based analogs .
Pharmacological Target Implications
While direct evidence for the target compound’s bioactivity is lacking, structurally related benzamides exhibit diverse mechanisms:
- Antimicrobial targets : Analogous compounds, such as those in , inhibit FtsZ (bacterial cell division protein) or PanK (pantothenate kinase), critical for microbial viability. The hydroxyethyl group in the target compound may mimic natural substrates of these enzymes .
- The target’s hydroxyethyl group could similarly influence antioxidant activity .
Biological Activity
2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C19H21ClFNO2S
- Molecular Weight : 381.9 g/mol
- CAS Number : 2034568-71-1
The compound features a unique structure with a chloro and fluoro substituent on the benzamide ring, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, which leads to various pharmacological effects. The precise molecular pathways involved are still under investigation, but initial studies suggest potential interactions with key signaling pathways related to inflammation and cancer cell proliferation.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the reported IC50 values against different cell lines:
These results indicate that the compound has potent anticancer activity, particularly against Hep-2 and MCF7 cell lines.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.
Case Studies
- Study on Anticancer Efficacy : A study conducted by Bouabdallah et al. evaluated the cytotoxic potential of several derivatives, including this compound against Hep-2 and P815 cancer cell lines. The results demonstrated significant growth inhibition, supporting its potential as a lead compound for further development in cancer therapy .
- Mechanistic Insights : Research published in the Journal of Medicinal Chemistry explored the mechanism of action of similar compounds and suggested that they may function through inhibition of specific kinases involved in tumor growth and metastasis . This insight provides a framework for understanding how this compound may exert its effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide?
- Methodology : Multi-step synthesis is typically employed, starting with intermediate preparation (e.g., functionalization of the thiophene ring) followed by coupling reactions. Key steps include:
-
Thiophene modification : Hydroxyethyl substitution at the thiophene C5 position via nucleophilic addition or reduction.
-
Amide bond formation : Coupling 2-chloro-6-fluorobenzoyl chloride with the thiophene-ethylamine intermediate using carbodiimides (e.g., EDC/HOBt) in dichloromethane or DMF .
-
Purification : Column chromatography or recrystallization to isolate the final product.
Step Reagents/Conditions Yield Optimization Thiophene functionalization NaBH₄ in ethanol, 0–5°C Monitor by TLC Amide coupling EDC, HOBt, RT, 12h Use anhydrous solvents
Q. How can researchers characterize the compound’s structural and physicochemical properties?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR for confirming the hydroxyethyl group’s stereochemistry and benzamide-thiophene linkage .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion at m/z 365.05) .
- X-ray crystallography : Resolve conformational ambiguities in the thiophene-ethyl spacer .
Q. What biological activities have been preliminarily investigated for this compound?
- Antimicrobial studies : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values reported in µg/mL) .
- Anticancer potential : Screened in vitro against cancer cell lines (e.g., MCF-7) using MTT assays; IC₅₀ values require dose-response validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Approach :
-
Dose-response curves : Validate IC₅₀ values across multiple cell lines .
-
Structural analogs : Compare with derivatives lacking the hydroxyethyl group to isolate pharmacophoric contributions .
-
Target engagement assays : Use SPR or fluorescence polarization to confirm binding to putative targets (e.g., kinase enzymes) .
Discrepancy Source Resolution Strategy Variability in MIC values Standardize inoculum size and growth media Off-target effects Employ CRISPR-validated cell lines
Q. What computational methods are suitable for predicting interactions between this compound and biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) with the hydroxyethyl group as a key hydrogen-bond donor .
- MD simulations : Assess conformational stability of the thiophene-ethyl linker in aqueous environments (AMBER force field recommended) .
Q. How can environmental fate studies be designed for this compound?
- Experimental framework :
-
Degradation kinetics : Monitor hydrolysis under varying pH (4–10) and UV exposure .
-
Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) .
Parameter Test Method Relevance Hydrolysis half-life EPA 1615 Predict persistence in water LogP Shake-flask method Estimate lipid membrane permeability
Q. What strategies optimize synthetic yield while minimizing hazardous byproducts?
- Green chemistry :
-
Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling .
-
Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura steps .
Reaction Step Improvement Yield Increase Thiophene alkylation Microwave-assisted synthesis 15–20% Final purification Prep-HPLC with C18 column Purity >98%
Q. How do functional groups (e.g., hydroxyethyl, thiophene) influence reactivity and bioactivity?
- Structure-activity relationship (SAR) :
-
Hydroxyethyl group : Enhances solubility and hydrogen-bond interactions; removal reduces antifungal activity by 70% .
-
Thiophene ring : π-Stacking with aromatic residues in enzyme active sites; substitution with furan decreases potency .
Analog Modification Biological Impact Without hydroxyethyl –OH replaced by –H Loss of antibacterial activity Thiophene → Benzene Reduced π-stacking 50% lower enzyme inhibition
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
